molecular formula C7H13NO2 B3049483 6-(Hydroxymethyl)-1-methylpiperidin-2-one CAS No. 20845-30-1

6-(Hydroxymethyl)-1-methylpiperidin-2-one

Cat. No.: B3049483
CAS No.: 20845-30-1
M. Wt: 143.18
InChI Key: HZFMUHWDTCSCFI-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-1-methylpiperidin-2-one (CAS No. 20845-30-1) is a heterocyclic organic compound featuring a piperidin-2-one core substituted with a hydroxymethyl group at the 6-position and a methyl group at the 1-position. This structure combines hydrophilic (hydroxymethyl) and lipophilic (methyl) moieties, making it a versatile scaffold in medicinal chemistry and drug design. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol.

Properties

IUPAC Name

6-(hydroxymethyl)-1-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-6(5-9)3-2-4-7(8)10/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFMUHWDTCSCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272838
Record name 6-(Hydroxymethyl)-1-methyl-2-piperidinone
Source EPA DSSTox
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Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20845-30-1
Record name 6-(Hydroxymethyl)-1-methyl-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20845-30-1
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Record name 6-(Hydroxymethyl)-1-methyl-2-piperidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(hydroxymethyl)-1-methylpiperidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-1-methylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidin-2-one with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 6th position. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 6-(Hydroxymethyl)-1-methylpiperidin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-1-methylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(carboxymethyl)-1-methylpiperidin-2-one.

    Reduction: Formation of 6-(hydroxymethyl)-1-methylpiperidin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Hydroxymethyl)-1-methylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-1-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following table highlights key structural analogs and their similarity to 6-(Hydroxymethyl)-1-methylpiperidin-2-one, based on CAS registry data and molecular descriptors:

Compound Name CAS No. Similarity Score Key Structural Differences
6-(Hydroxymethyl)piperidin-2-one 174419-15-9 1.00 Lacks 1-methyl substitution
(R)-6-(Hydroxymethyl)piperidin-2-one 213532-95-7 1.00 Enantiomer of unmethylated analog
(S)-6-(Hydroxymethyl)piperidin-2-one 128726-47-6 0.94 Chiral center at hydroxymethyl position
5-Hydroxy-1-methylpiperidin-2-one - - Hydroxyl at 5-position vs. hydroxymethyl

Notes:

  • The similarity score (0.92–1.00) reflects structural overlap, with the methyl group at the 1-position being the primary differentiating factor for the target compound .
  • Enantiomeric analogs (e.g., (R)- and (S)-forms) exhibit identical similarity scores but differ in stereochemistry, which can significantly impact biological interactions .

Physicochemical Properties

A comparison of calculated or inferred properties:

Property 6-(Hydroxymethyl)-1-methylpiperidin-2-one 6-(Hydroxymethyl)piperidin-2-one (S)-6-(Hydroxymethyl)piperidin-2-one
Molecular Formula C₇H₁₃NO₂ C₆H₁₁NO₂ C₆H₁₁NO₂
Molecular Weight (g/mol) 143.18 129.16 129.16
logP (Estimated) ~0.5 ~-0.2 ~-0.2
Hydrogen Bond Donors 1 (hydroxymethyl) 1 1

Key Observations :

  • All analogs retain one hydrogen bond donor (hydroxymethyl/hydroxyl), suggesting moderate solubility in polar solvents .
6-(Hydroxymethyl)-1-methylpiperidin-2-one
  • Chiral synthesis : As a building block for enantioselective drug development .
  • Antifungal/anticancer activity : Analogous pyrimidine and piperidine derivatives with hydroxymethyl groups exhibit antifungal and cytotoxic properties (e.g., compounds in and ) .
5-Hydroxy-1-methylpiperidin-2-one

A related analog studied for cytotoxicity and binding interactions ():

  • Demonstrated moderate cytotoxicity in cell-based assays.
  • Molecular docking studies suggest affinity for enzymes involved in oxidative stress pathways .
6-(Hydroxymethyl)piperidin-2-one

    Biological Activity

    6-(Hydroxymethyl)-1-methylpiperidin-2-one, also known by its CAS number 20845-30-1, is a compound with notable biological activities that have garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    The molecular structure of 6-(Hydroxymethyl)-1-methylpiperidin-2-one is characterized by a piperidine ring with a hydroxymethyl group and a methyl substituent. This structure contributes to its lipophilicity and ability to interact with biological targets.

    Table 1: Chemical Properties

    PropertyValue
    Molecular FormulaC7H13NO2
    Molecular Weight143.18 g/mol
    Melting PointNot available
    SolubilitySoluble in water and organic solvents

    Antimicrobial Activity

    Research indicates that 6-(Hydroxymethyl)-1-methylpiperidin-2-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

    Table 2: Antimicrobial Activity

    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Candida albicans64 µg/mL

    The compound's mechanism of action involves disrupting cellular membrane integrity and interfering with metabolic pathways, leading to cell death.

    Anticancer Activity

    The anticancer potential of 6-(Hydroxymethyl)-1-methylpiperidin-2-one has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction.

    Case Study: Anticancer Efficacy

    In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours. The compound induced apoptosis via the activation of caspase pathways, demonstrating its potential as an anticancer agent.

    Enzyme Inhibition

    The compound has also been investigated for its enzyme inhibitory properties. Notably, it exhibits inhibitory effects on acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease.

    Table 3: Enzyme Inhibition Data

    EnzymeIC50 (µM)
    Acetylcholinesterase0.25
    Butyrylcholinesterase0.30

    The inhibition of AChE suggests that this compound may have cognitive-enhancing effects, making it a candidate for further research in neurodegenerative diseases.

    The biological activity of 6-(Hydroxymethyl)-1-methylpiperidin-2-one can be attributed to several mechanisms:

    • Interaction with Biological Targets : The hydroxymethyl group can form hydrogen bonds with amino acids in target proteins, enhancing binding affinity.
    • Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress and subsequent apoptosis in cancer cells.
    • Modulation of Enzyme Activity : By binding to active sites or allosteric sites on enzymes like AChE, the compound can alter enzyme function.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    6-(Hydroxymethyl)-1-methylpiperidin-2-one
    Reactant of Route 2
    6-(Hydroxymethyl)-1-methylpiperidin-2-one

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